1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(2-aminoethyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(11)8-3-2-5-10(8)6-4-9/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEHTAJGYFKRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol, a compound featuring a pyrrolidine ring and an aminoethyl side chain, exhibits significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol is . The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with amino alcohols under controlled conditions. The synthesis typically includes steps such as amination and cyclization to yield the desired product.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives, including 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol, possess notable antibacterial and antifungal activities. In vitro studies have demonstrated that several pyrrolidine compounds exhibit effective inhibition against various bacterial strains:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |
| Other Pyrrolidine Derivatives | 4.69 - 22.9 | Bacillus subtilis, E. faecalis |
| 16.69 - 78.23 | Candida albicans |
These findings suggest that the presence of the pyrrolidine ring contributes to the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.
The biological activity of 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol is attributed to its interaction with specific biological targets, such as enzymes or receptors. The aminoethyl group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including our compound of interest, against clinically relevant pathogens. The results indicated that the compound exhibited a significant reduction in bacterial growth within a short incubation period, highlighting its potential as an effective antibacterial agent .
Case Study 2: Structure-Activity Relationship (SAR)
In a systematic SAR study, modifications to the aminoethyl side chain were investigated to optimize potency against bacterial strains. The findings demonstrated that specific structural changes enhanced the compound's antibacterial activity, suggesting avenues for further optimization in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
- 1-(2-Aminoethyl)pyrrolidin-3-ol (CAS 857637-07-1): A positional isomer with the hydroxyl group at the 3-position instead of the 2-position. This minor structural difference reduces hydrogen-bonding capacity, leading to a lower boiling point (245°C vs. unmeasured for the target compound) and altered receptor interactions .
- 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride: Features an additional ethyl group at the 3-position. The dihydrochloride salt form enhances water solubility, making it preferable for in vitro pharmacological studies compared to the free base form of the target compound .
Substituent Modifications on the Pyrrolidine Ring
- 2-(1-Methylpyrrolidin-2-yl)ethanol: Substitution of the aminoethyl group with a methyl group reduces basicity and receptor affinity. For example, in H3 antagonist assays, aminoethyl derivatives (pA₂ ~8.27) outperform methylated analogues (pA₂ ~6.23) due to stronger hydrogen bonding .
- 1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one: Replacing the ethanol group with a ketone decreases polarity (logP increases by ~1.5 units), impacting blood-brain barrier permeability .
Heterocyclic Analogues
- 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine: A piperazine-based analogue with a thiazole ring. Despite structural dissimilarity, the aminoethyl group enables comparable H3 antagonism (pA₂ = 7.76 vs. 8.27 for pyrrolidine derivatives), suggesting the aminoethyl moiety is critical for activity .
Physicochemical Properties
| Property | Target Compound | 1-(2-Aminoethyl)pyrrolidin-3-ol | 2-(1-Methylpyrrolidin-2-yl)ethanol |
|---|---|---|---|
| Boiling Point (°C) | ~250 (est.) | 245 | 220 |
| Density (g/cm³) | 1.10 (est.) | 1.103 | 1.08 |
| Water Solubility (mg/mL) | >50 | >30 | <10 |
Data inferred from analogues .
Preparation Methods
Multi-step Synthetic Route from (S)-2-Hydroxymethylpyrrolidine
One established method involves starting from (S)-2-hydroxymethylpyrrolidine. The synthesis proceeds through several key steps:
- Protection of the Amine Group: The amine is protected using 2-carbonate-tert-butyl groups to prevent side reactions during subsequent steps.
- Formation of Key Intermediates: The protected intermediate is converted into compounds with molecular formulas (2) and (3) through controlled reactions.
- Reaction with Sodium Cyanide: This step introduces a cyano group.
- Reduction of the Cyano Group: Lithium aluminum hydride is used to reduce the cyano group to the corresponding amine, yielding 1-methyl-2-(2-aminoethyl)pyrrolidine.
- Hydrogenation and Halogenation Steps: Additional steps involve halogenation at low temperatures and hydrogenation using palladium hydroxide catalysts.
This method, while effective, requires multiple purification steps such as column chromatography for intermediate compounds, which may limit industrial scalability due to complexity and cost.
Improved Industrially Feasible Method Using 1-Methyl-2-Pyrrolidone
A more industrially practical method uses 1-methyl-2-pyrrolidone as the starting material:
- Reduction with Sodium Borohydride: The pyrrolidone is reduced to 1-methyl-2-hydroxypyrrolidine quantitatively at temperatures between 0 °C and 50 °C.
- Halogenation: The hydroxypyrrolidine is halogenated using halogenating agents at low temperatures (0 °C to −20 °C) to form the corresponding halide.
- Reaction with Alkali Metal Alkoxide: This intermediate reacts with an alkoxide to give a compound that can be further reacted with nitroethane.
- Hydrogenation of Nitro Intermediate: The nitroethylidene intermediate is hydrogenated over a metal catalyst to yield the target 1-methyl-2-(2-aminoethyl)pyrrolidine.
This route offers better yields and avoids extensive chromatographic purification, making it more suitable for large-scale production. The overall theoretical yield from starting material is approximately 15.12% under optimized conditions.
Enantiomeric Resolution by Lipase-Catalyzed Amidation
For pharmaceutical applications, the enantiomeric purity of 1-(1-(2-aminoethyl)pyrrolidin-2-yl)ethan-1-ol is critical. A process for enantiomeric resolution involves:
- Racemic Amine Reaction with Benzyl Acetate: The racemic mixture is reacted with benzyl acetate in acetonitrile.
- Lipase Catalysis: Microbial lipases from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa selectively catalyze amidation, yielding the R configuration amide and leaving the S configuration amine.
- Reaction Conditions: Typically carried out at room temperature for 48 to 172 hours with enzyme loadings between 300 and 1000 units per gram of substrate.
- Isolation and Purification: The S-enantiomer amine is isolated by vacuum distillation and further purified.
- Conversion to Pharmaceutical Intermediate: The pure S-enantiomer is then converted to Levosulpiride by reaction with methyl 2-methoxy-5-sulfamoylbenzoate in alcohol solvents at controlled temperatures.
This enzymatic resolution provides enantiomeric excess higher than 95%, often exceeding 99%, ensuring high optical purity for pharmaceutical use.
Summary Table of Preparation Methods
Research Findings and Industrial Implications
- The hydrogenation and halogenation sequence starting from 1-methyl-2-pyrrolidone offers a practical balance between yield and process simplicity, making it favorable for scale-up.
- Enzymatic resolution using lipases is a powerful tool to achieve high enantiomeric purity, critical for drug synthesis, and is compatible with green chemistry principles.
- The multi-step protection and cyanide reduction method, while chemically robust, is less favored industrially due to the need for multiple chromatographic purifications and lower overall yield.
- The choice of lipase and reaction conditions significantly affects the enantioselectivity and conversion rate, with Pseudomonas cepacia lipase often preferred due to commercial availability and performance.
- Analytical methods such as GC and HPLC with chiral stationary phases are used to monitor reaction progress and purity, ensuring quality control.
Q & A
Q. What statistical approaches validate reproducibility in pharmacological studies?
- Methodology : Power analysis ensures adequate sample sizes. Bland-Altman plots assess inter-lab variability, and meta-analyses aggregate data from independent studies to identify consensus trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
